N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of adamantane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Quinoline Ring Formation: The quinoline ring is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The adamantyl intermediate is then coupled with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or butyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted adamantyl or butyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its antiviral and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The quinoline ring is known to interact with DNA and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
Uniqueness
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of the adamantyl group and the quinoline ring, which imparts distinct chemical and biological properties. The presence of the butyl group further enhances its lipophilicity and potential for membrane permeability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H30N2O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-2-3-8-26-19-7-5-4-6-18(19)21(27)20(23(26)29)22(28)25-24-12-15-9-16(13-24)11-17(10-15)14-24/h4-7,15-17,27H,2-3,8-14H2,1H3,(H,25,28) |
InChI Key |
VCDJGDMMDIOUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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